5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Beschreibung
The compound 5-{[2-(Dimethylamino)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative with a carbonitrile group at the 4-position. Key structural features include:
- A 1,3-oxazole core, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom.
- A 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl substituent at the 2-position, introducing a sulfonamide-linked 4-methylpiperidine moiety. This group may enhance binding to hydrophobic pockets in biological targets.
- A carbonitrile group at the 4-position, often associated with hydrogen bonding and metabolic stability.
Eigenschaften
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-15-8-11-25(12-9-15)29(26,27)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-13-24(2)3/h4-7,15,22H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBTTTVPHZNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural analogs were identified using Tanimoto and Dice similarity coefficients (threshold ≥0.5), which quantify molecular fingerprint overlap . Key analogs include:
Functional and Bioactivity Comparisons
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 screening) reveals that oxazole derivatives cluster with HDAC or kinase inhibitors, depending on substituents . The target compound’s sulfonamide-piperidine group may confer selectivity for kinases like PI3K or mTOR, whereas methoxy-substituted analogs (e.g., ) align with HDAC inhibitors.
- Docking Affinity Variability: Minor structural changes, such as replacing the sulfonamide with a methoxy group, can drastically alter binding affinities. For example, the acetyl-diazepane analog shows stronger interactions with flexible binding pockets due to its larger heterocyclic system .
Key Observations
- Activity Cliffs : Despite high structural similarity (Tanimoto >0.7), some analogs exhibit divergent bioactivities. For instance, the pyrimidinecarbonitrile analog shows stronger kinase inhibition than oxazole derivatives, highlighting the role of core heterocycle choice .
- Sulfonamide vs. Ether Linkers : Sulfonamide-linked piperidine (target compound) improves target residence time compared to ether-linked substituents (e.g., ), as sulfonamides often form stronger hydrogen bonds .
Q & A
Q. What are the critical synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis involves multi-step reactions, including oxazole ring formation, sulfonylation, and amine coupling. Key steps include:
- Sulfonylation : Reacting 4-methylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .
- Oxazole core assembly : Cyclization using reagents like ammonium acetate and acetic acid at reflux temperatures (~120°C) to form the oxazole ring .
- Amine coupling : Introducing the dimethylaminoethylamine group via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) in DMF at room temperature .
Q. Critical considerations :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are essential for removing unreacted intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the oxazole ring, sulfonyl group, and amine substituents. Aromatic protons typically appear at δ 7.2–8.1 ppm, while dimethylamino groups resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., m/z calculated for C₂₃H₂₉N₅O₃S: 479.2) .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives of this compound?
Methodological approach :
- Substituent variation : Synthesize analogs with modified piperidinyl, sulfonyl, or dimethylamino groups to assess impact on bioactivity. For example, replacing 4-methylpiperidine with morpholine alters steric and electronic properties .
- Computational modeling :
- Molecular docking : Predict binding affinity to targets like acetylcholinesterase (AChE) using software such as AutoDock Vina. The sulfonyl group may interact with hydrophobic pockets in enzyme active sites .
- QSAR studies : Correlate substituent properties (e.g., logP, polar surface area) with activity data to identify key pharmacophores .
Case study : Oxazole derivatives with bulkier substituents showed reduced AChE inhibition due to steric hindrance, while electron-withdrawing groups enhanced activity .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
Common causes of variability include:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and stability. Standardize protocols using controls like donepezil for AChE inhibition assays .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates) that may interfere with bioactivity .
- Dose-response validation : Replicate experiments across multiple cell lines or enzyme batches to confirm IC₅₀ values .
Q. How can computational methods guide target identification for this compound?
- Pharmacophore mapping : Tools like Schrödinger’s Phase identify potential targets by matching the compound’s functional groups (e.g., sulfonyl as a hydrogen bond acceptor) with known binding sites .
- Pathway analysis : Use KEGG or Reactome databases to link predicted targets (e.g., kinases, GPCRs) to disease pathways (e.g., cancer, neurodegeneration) .
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